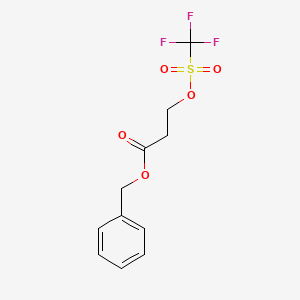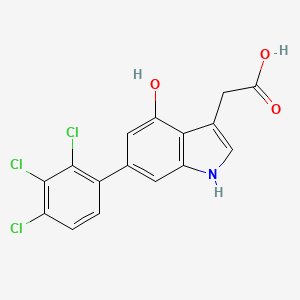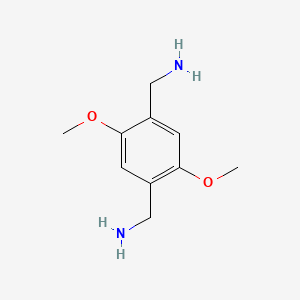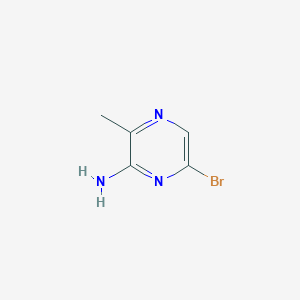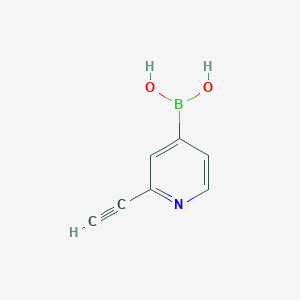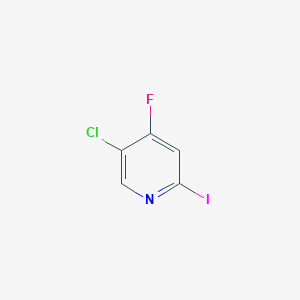
5-Chloro-4-fluoro-2-iodopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-4-fluoro-2-iodopyridine is an organic compound with the molecular formula C5H2ClFIN It is a halogenated pyridine derivative, characterized by the presence of chlorine, fluorine, and iodine atoms attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-fluoro-2-iodopyridine typically involves multi-step reactions starting from pyridine derivativesSubsequently, a chlorine atom is introduced to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the synthesis generally follows similar multi-step processes as described above, with optimization for large-scale production to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-4-fluoro-2-iodopyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, iodine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less commonly documented.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
5-Chloro-4-fluoro-2-iodopyridine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-Chloro-4-fluoro-2-iodopyridine is not well-documented in the literature. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its use. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloro-2-fluoropyridine
- 2-Fluoro-4-iodopyridine
- 5-Chloro-2,3-difluoro-4-iodopyridine
Uniqueness
5-Chloro-4-fluoro-2-iodopyridine is unique due to the simultaneous presence of chlorine, fluorine, and iodine atoms on the pyridine ring. This combination of halogens imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C5H2ClFIN |
|---|---|
Poids moléculaire |
257.43 g/mol |
Nom IUPAC |
5-chloro-4-fluoro-2-iodopyridine |
InChI |
InChI=1S/C5H2ClFIN/c6-3-2-9-5(8)1-4(3)7/h1-2H |
Clé InChI |
HWAIDTRVUBWXQW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CN=C1I)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


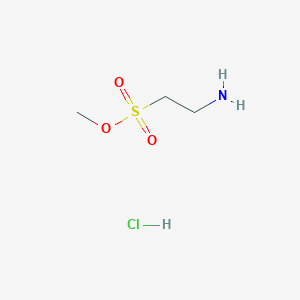
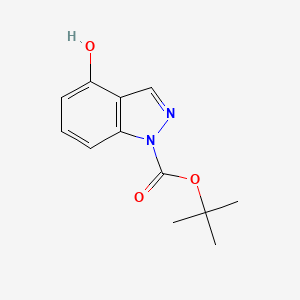
![propyl 4-[(2S)-2-hydroxy-1-oxobutan-2-yl]-6-methoxy-5-(phenylmethoxymethyl)pyridine-2-carboxylate](/img/structure/B13117289.png)
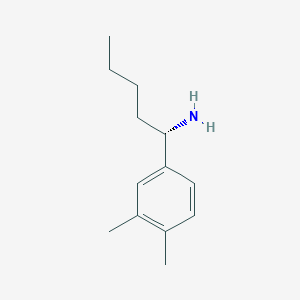
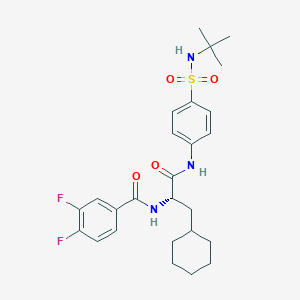

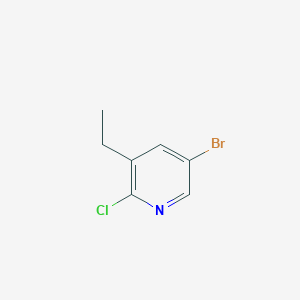
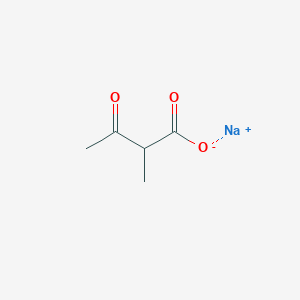
![2-(Difluoromethyl)oxazolo[4,5-b]pyridine-5-carboxylicacid](/img/structure/B13117335.png)
